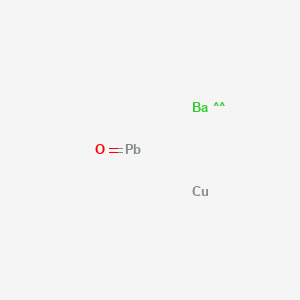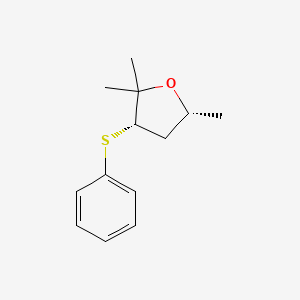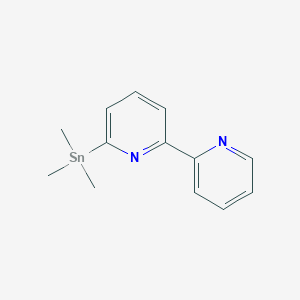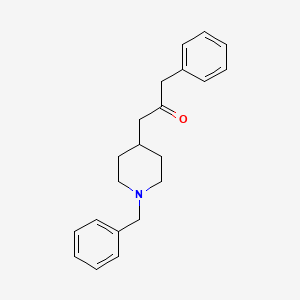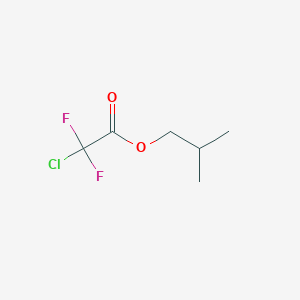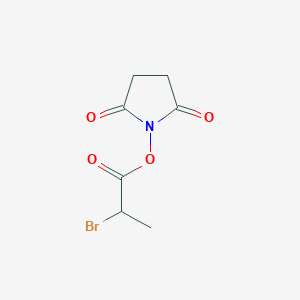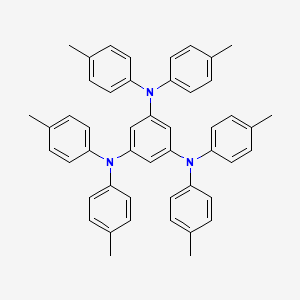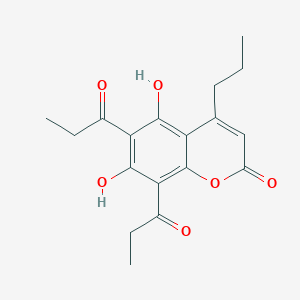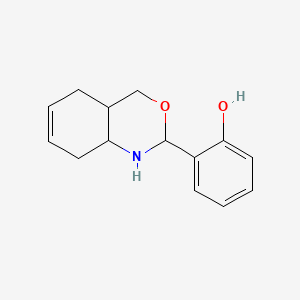
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid is an organosulfur compound It is characterized by the presence of a sulfanyl group attached to a propanoic acid moiety, along with a pentachlorobutadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid typically involves the reaction of 3-sulfanylpropanoic acid with a chlorinated butadiene derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Chemical Reactions Analysis
Types of Reactions
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chlorinated butadiene moiety.
Substitution: Halogen atoms in the chlorinated butadiene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced chlorinated butadiene derivatives.
Substitution: Compounds with substituted functional groups in place of halogens.
Scientific Research Applications
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: Similar in structure but lacks the chlorinated butadiene group.
Thiolactic acid: Contains a thiol group but differs in the carbon chain length and functional groups.
Uniqueness
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid is unique due to the presence of the pentachlorobutadienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
136346-22-0 |
|---|---|
Molecular Formula |
C7H5Cl5O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[(1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H5Cl5O2S/c8-4(6(10)11)5(9)7(12)15-2-1-3(13)14/h1-2H2,(H,13,14)/b7-5- |
InChI Key |
JBKGTJBEZWMKEN-ALCCZGGFSA-N |
Isomeric SMILES |
C(CS/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl)C(=O)O |
Canonical SMILES |
C(CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


